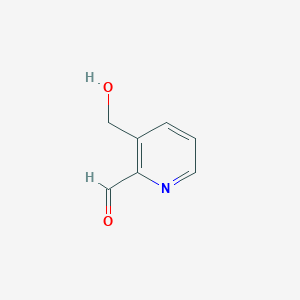

3-(Hydroxymethyl)picolinaldehyde

CAS No.:

Cat. No.: VC16009510

Molecular Formula: C7H7NO2

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7NO2 |

|---|---|

| Molecular Weight | 137.14 g/mol |

| IUPAC Name | 3-(hydroxymethyl)pyridine-2-carbaldehyde |

| Standard InChI | InChI=1S/C7H7NO2/c9-4-6-2-1-3-8-7(6)5-10/h1-3,5,9H,4H2 |

| Standard InChI Key | UIHNYIUKZNQSNR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(N=C1)C=O)CO |

Introduction

Structural and Molecular Characteristics

Core Structure and Functional Groups

3-(Hydroxymethyl)picolinaldehyde (C7H7NO2) shares a pyridine backbone with substituents at the 2- and 3-positions. The aldehyde group at C2 introduces electrophilic reactivity, while the hydroxymethyl group at C3 contributes to both hydrogen-bonding capacity and nucleophilic potential. Comparative analysis of the 6-isomer, 6-(hydroxymethyl)picolinaldehyde (CAS 39621-11-9), reveals a molecular weight of 137.136 g/mol, a density of 1.3 g/cm³, and a boiling point of 274.5°C . Positional isomerism likely alters these properties; for instance, steric effects from the 3-substituent may reduce solubility in polar solvents compared to the 6-isomer .

Spectroscopic and Computational Data

While experimental spectra for the 3-isomer are unavailable, computational modeling of related picolinaldehydes predicts key features:

-

IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (O-H stretch) .

-

NMR: The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while hydroxymethyl protons appear as a triplet near δ 4.5 ppm .

-

Mass Spectrometry: Expected molecular ion peak at m/z 137, with fragmentation patterns involving loss of H2O (m/z 119) and CO (m/z 109) .

Synthetic Methodologies

Direct Functionalization of Picolinaldehyde

The synthesis of hydroxymethyl-substituted picolinaldehydes often begins with halogenated precursors. For example, 5-chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde is synthesized via nucleophilic substitution using tetrahydro-2H-pyran-2-ylmethanol under anhydrous conditions. Adapting this approach, 3-(hydroxymethyl)picolinaldehyde could theoretically be prepared through:

-

Protection-Deprotection Strategy:

-

Metal-Catalyzed Coupling:

Industrial-Scale Considerations

Continuous flow reactors could enhance yield and safety for large-scale production, minimizing side reactions such as over-oxidation of the aldehyde group. Solvent selection (e.g., dichloromethane vs. toluene) significantly impacts reaction kinetics and purification efficiency .

Reactivity and Chemical Transformations

Aldehyde Group Reactivity

The aldehyde moiety participates in nucleophilic additions, forming imines with amines or hydrazones with hydrazines. For instance, condensation with hydroxylamine yields oxime derivatives, which are intermediates in agrochemical synthesis .

Hydroxymethyl Group Transformations

-

Oxidation: Catalytic oxidation with TEMPO/NaClO converts the hydroxymethyl group to a carboxylic acid, yielding 2-carboxypicolinic acid derivatives .

-

Esterification: Reaction with acetyl chloride produces 3-(acetoxymethyl)picolinaldehyde, enhancing lipophilicity for drug delivery applications .

Tandem Reactions

Sequential aldehyde-hydroxymethyl interactions enable complex cyclizations. For example, base-induced aldol condensation forms fused pyridopyran derivatives, which are explored as fluorescent probes .

Applications in Scientific Research

Pharmaceutical Development

The 6-isomer demonstrates antimicrobial activity against Gram-positive bacteria (MIC = 32 µg/mL) , suggesting the 3-isomer may exhibit similar bioactivity. Structural analogs are investigated as kinase inhibitors due to their ability to chelate ATP-binding site metals.

Materials Science

Picolinaldehyde derivatives serve as ligands in transition-metal catalysts. The hydroxymethyl group in 3-(hydroxymethyl)picolinaldehyde could coordinate to Ru or Ir centers, enhancing catalytic efficiency in hydrogenation reactions .

Analytical Chemistry

Derivatization with hydrazine probes enables HPLC detection of carbonyl-containing metabolites, with detection limits as low as 0.1 nM .

Future Directions

-

Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure derivatives for chiral drug synthesis.

-

Biological Screening: Evaluating the 3-isomer’s activity against cancer cell lines (e.g., MCF-7, HeLa) and microbial pathogens.

-

Polymer Chemistry: Incorporating the compound into Schiff base polymers for gas separation membranes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume